3-Bromo-2-chlorobenzo[b]thiophen-5-amine
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Overview
Description
3-Bromo-2-chlorobenzo[b]thiophen-5-amine is a heterocyclic compound with a molecular formula of C8H5BrClNS and a molecular weight of 262.56 g/mol . This compound is characterized by the presence of both bromine and chlorine atoms attached to a benzo[b]thiophene ring, which is a sulfur-containing aromatic ring system. The compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 3-Bromo-2-chlorobenzo[b]thiophen-5-amine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the bromination and chlorination of benzo[b]thiophene derivatives under controlled conditions. The reaction conditions often involve the use of bromine and chlorine reagents in the presence of catalysts or under specific temperature and pressure conditions . Industrial production methods may vary, but they generally follow similar principles with optimization for large-scale synthesis.
Chemical Reactions Analysis
3-Bromo-2-chlorobenzo[b]thiophen-5-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can lead to the formation of dihydro derivatives.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Bromo-2-chlorobenzo[b]thiophen-5-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: The compound is used in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biological assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 3-Bromo-2-chlorobenzo[b]thiophen-5-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pathways involved can vary, but they often include inhibition or activation of enzymatic functions, leading to therapeutic effects .
Comparison with Similar Compounds
3-Bromo-2-chlorobenzo[b]thiophen-5-amine can be compared with other halogenated benzo[b]thiophene derivatives, such as:
- 3-Bromo-2-fluorobenzo[b]thiophen-5-amine
- 3-Chloro-2-bromobenzo[b]thiophen-5-amine
- 2-Bromo-3-chlorobenzo[b]thiophen-5-amine
These compounds share similar structural features but differ in the position and type of halogen atoms. The uniqueness of this compound lies in its specific halogenation pattern, which can influence its reactivity and applications .
Properties
IUPAC Name |
3-bromo-2-chloro-1-benzothiophen-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClNS/c9-7-5-3-4(11)1-2-6(5)12-8(7)10/h1-3H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAPZYZLOLKJPCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=C(S2)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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